molecular formula C5H5F5O B1346364 Pentafluoroethyl ethyl ketone CAS No. 378-72-3

Pentafluoroethyl ethyl ketone

Cat. No. B1346364
CAS RN: 378-72-3
M. Wt: 176.08 g/mol
InChI Key: GODCHPKYUKOQKA-UHFFFAOYSA-N
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Description

Pentafluoroethyl ethyl ketone is a chemical compound with the molecular formula C5H5F5O and a molecular weight of 176.08 . It is also known by alternate names such as 1,1,1,2,2-Pentafluoro-3-oxopentane and 1,1,1,2,2-Pentafluoropentan-3-one .


Synthesis Analysis

The synthesis of pentafluoroethyl ketones has been developed using a catalytic method. The cesium fluoride catalyst can convert acyl fluorides into the pentafluoroethyl ketones under tetrafluoroethylene pressure without generating stoichiometric quantities of chemical waste . The addition of (pentafluoroethyl)- and (heptafluoropropyl)lithium to Weinreb and morpholine amides led to polyfluoro ketones in high to quantitative yields in short reaction times .


Molecular Structure Analysis

The molecular structure of Pentafluoroethyl ethyl ketone is represented by the formula C5H5F5O . The InChI code for the compound is 1S/C5H5F5O/c1-2-3(11)4(6,7)5(8,9)10/h2H2,1H3 .


Chemical Reactions Analysis

Aldehydes and ketones, including Pentafluoroethyl ethyl ketone, undergo a variety of reactions. The most common reactions are nucleophilic addition reactions, which lead to the formation of alcohols, alkenes, diols, cyanohydrins, and imines .


Physical And Chemical Properties Analysis

Pentafluoroethyl ethyl ketone is a liquid at room temperature . It has a density of 1.554 g/cm3 and a boiling point of 62°C . Aldehydes and ketones, including Pentafluoroethyl ethyl ketone, have a carbon-oxygen double bond, which makes them highly polar .

Scientific Research Applications

Summary of the Application

In this study, a simple iron-catalyzed system for the α-alkenylation of ketones using primary alcohols was developed . This process resulted in the synthesis of a series of important α,β-unsaturated functionalized ketones, having aryl, heteroaryl, alkyl, nitro, nitrile and trifluoro-methyl, as well as halogen moieties, with excellent yields and selectivity .

Methods of Application or Experimental Procedures

The process involves an acceptor-less dehydrogenative coupling (ADC) of alcohols . Initial mechanistic studies, including deuterium labeling experiments, determination of rate and order of the reaction, and quantitative determination of H2 gas, were performed .

Results or Outcomes

The overall transformations produce water and dihydrogen as byproducts . The α,β-unsaturated ketones synthesized in this process have wide applications as food additives, pesticides, solar-creams, as well as in materials science .

2. Continuous-Flow Synthesis of Perfluoroalkyl Ketones

Summary of the Application

The study describes a method for the chemical transformation of two Hydrofluorocarbons (HFCs), HFC-23 and HFC-125, based on the continuous-flow perfluoroalkylation of esters to synthesize the pharmaceutically and agrochemically vital trifluoromethyl and pentafluoroethyl ketones .

Methods of Application or Experimental Procedures

The process involves the use of a potassium base and a glyme solvent system . The study developed the first continuous-flow synthesis of trifluoromethyl and pentafluoroethyl ketones using HFC-23 and HFC-125, respectively .

Results or Outcomes

The proposed method is attractive for industrial use because it allows the consumption of a large volume of HFCs, promotes the synthesis of high-value medicinal compounds, and serves as an ideal alternative to the current HFC decomposition processes like thermal plasma treatment .

3. Nutritional and Therapeutic Effects of Ketone Body d-β-hydroxybutyrate

Summary of the Application

d-β-hydroxybutyrate (d-3HB), a natural ketone body produced during carbohydrate deprivation, has been found to have beneficial effects on physical and metabolic health .

4. Emerging Aspects of Ketone Metabolism in Health & Disease

Summary of the Application

Applications of ketosis under active investigation are highly diverse, ranging from optimizing athletic performance to mitigating cardiometabolic or neurodegenerative disorders .

Results or Outcomes

The consumption of exogenous ketones has shown rapid growth of interest, which is further emphasized by the opinion piece by Todd King, that describes how ‘ambiguity begets uncertainty’ concerning the naming of different types of exogenous ketones in use in research and in the consumer market .

5. Nutritional and Therapeutic Effects of Ketone Body d-β-hydroxybutyrate

Summary of the Application

d-β-hydroxybutyrate (d-3HB), a monomer of microbial polyhydroxybutyrate (PHB), is also a natural ketone body produced during carbohydrate deprivation to provide energy to the body cells, heart, and brain . In recent years, increasing evidence demonstrates that d-3HB can induce pleiotropic effects on the human body which are highly beneficial for improving physical and metabolic health .

6. Emerging Aspects of Ketone Metabolism in Health & Disease

Summary of the Application

Applications of ketosis under active investigation are highly diverse, ranging from optimizing athletic performance to mitigating cardiometabolic or neurodegenerative disorders .

Results or Outcomes

The consumption of exogenous ketones has shown rapid growth of interest, which is further emphasized by the opinion piece by Todd King, that describes how ‘ambiguity begets uncertainty’ concerning the naming of different types of exogenous ketones in use in research and in the consumer market .

Future Directions

The continuous-flow synthesis of trifluoromethyl ketones and pentafluoroethyl ketones using HFC-23 and HFC-125, respectively, has been reported. This method is attractive for industrial use because it allows the consumption of a large volume of HFCs, promotes the synthesis of high-value medicinal compounds, and serves as an ideal alternative to the current HFC decomposition processes .

properties

IUPAC Name

1,1,1,2,2-pentafluoropentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O/c1-2-3(11)4(6,7)5(8,9)10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODCHPKYUKOQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958843
Record name 1,1,1,2,2-Pentafluoropentan-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoroethyl ethyl ketone

CAS RN

378-72-3
Record name 1,1,1,2,2-Pentafluoro-3-pentanone
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Record name 378-72-3
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Record name 1,1,1,2,2-Pentafluoropentan-3-one
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Record name Ethyl pentafluoroethyl ethyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RL Thommarson, GO Pritchard - The Journal of Physical …, 1966 - ACS Publications
The photochemistry of the title ketone was investigated at 3130 A and its behavior is com-pared to that of other fluoroalkyl ketones. Quantum yield data as functions of temperature and …
Number of citations: 10 pubs.acs.org
GA Olah, CU Pittman Jr - Journal of the American Chemical …, 1966 - ACS Publications
Using the previously developed methods for carbonium ion formation, the trifluoromethyldiphenyl-(III), trifluoromethylcyclopropylphenyl-(IV), and …
Number of citations: 81 pubs.acs.org
T Hogan, A Sen - Journal of the American Chemical Society, 1997 - ACS Publications
… at the end of 17 h were propionic acid and the mixed anhydride, CH 3 CH 2 CO 2 H + CH 3 CH 2 COOCOCF 2 CF 3 (2.97 mmol); the mixed ketone pentafluoroethyl ethyl ketone, CH 3 …
Number of citations: 43 pubs.acs.org
X Creary - Chemical reviews, 1991 - ACS Publications
Carbocations are a class of reactive intermediates of fundamental importance in organic chemistry. Assuch, these intermediates have continued to hold the interest of organic chemists …
Number of citations: 179 pubs.acs.org
LCK Liu - 1969 - search.proquest.com
… By the same token, pentafluoroethyl ethyl ketone yielded 4,4,5»5»5-pentafluoropent-2-en-3-yl methane sulfonate (LV). Both LIV and LV were Isolated in excellent yield (73.5# and 80.7$…
Number of citations: 2 search.proquest.com

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